![molecular formula C16H18N2O3S2 B4484022 N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B4484022.png)
N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE
Overview
Description
N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and thiophene sulfonamide groups. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of N-substituted 4-aminobutanoic acid esters.
Attachment of the Phenyl Group: This step often involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance.
Introduction of the Thiophene Sulfonamide Moiety: This can be done through sulfonation reactions, where thiophene is treated with sulfonating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene sulfonamide moiety are believed to play crucial roles in its binding affinity and selectivity towards these targets . The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities with N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE.
Thiophene Sulfonamides:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-15-3-1-9-18(15)12-14-7-5-13(6-8-14)11-17-23(20,21)16-4-2-10-22-16/h2,4-8,10,17H,1,3,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMKIAQVZEQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4483940.png)
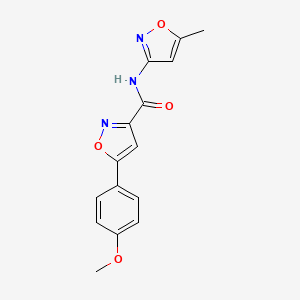
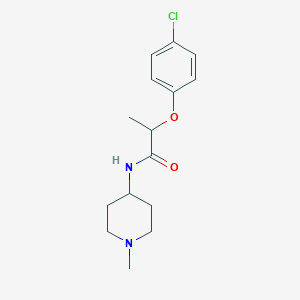
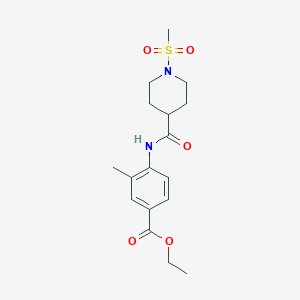
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4483962.png)
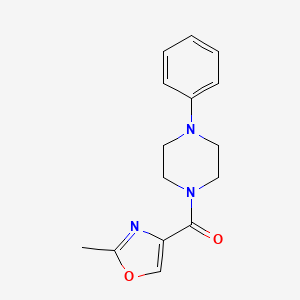
![3-{1-[(3-chloro-4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4483975.png)
METHANONE](/img/structure/B4483983.png)
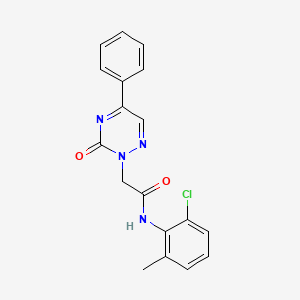
![1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B4484006.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B4484016.png)
![6-ethyl-N-methyl-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4484038.png)
![12-(2-methoxyphenyl)-2-methyl-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4484053.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4484056.png)
